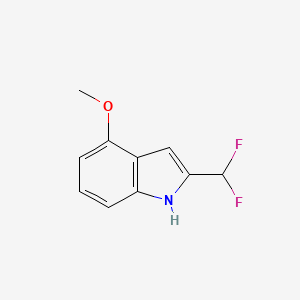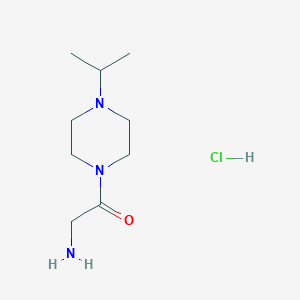
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a phenyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide typically involves the formation of the triazole ring followed by the introduction of the phenyl group and the methanamine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.
Análisis De Reacciones Químicas
Types of Reactions
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups to the triazole ring or the phenyl group.
Aplicaciones Científicas De Investigación
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The phenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of methanamine.
(5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: Similar structure but with a different position of the phenyl group and a different salt form.
Uniqueness
(3-Phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrobromide is unique due to its specific substitution pattern and the presence of the methanamine moiety. This combination of features can result in distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C9H11BrN4 |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C9H10N4.BrH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;/h1-5H,6,10H2,(H,11,12,13);1H |
Clave InChI |
GXKMZHZZDBANKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=N2)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)







